molecular formula C8H7F3N2O B6207339 N-methyl-N-nitroso-4-(trifluoromethyl)aniline CAS No. 91385-14-7

N-methyl-N-nitroso-4-(trifluoromethyl)aniline

Cat. No.: B6207339
CAS No.: 91385-14-7
M. Wt: 204.15 g/mol
InChI Key: KONRJMMMSSPBOD-UHFFFAOYSA-N
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Description

N-methyl-N-nitroso-4-(trifluoromethyl)aniline: is an organic compound with the molecular formula C8H7F3N2O It is characterized by the presence of a trifluoromethyl group attached to the aromatic ring, along with a nitroso group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-nitroso-4-(trifluoromethyl)aniline typically involves the nitration of N-methyl-4-(trifluoromethyl)aniline followed by nitrosation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to nitrosation using nitrous acid or a nitrite salt in an acidic medium to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-nitroso-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-methyl-N-nitroso-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, polymers, and other functional materials.

Mechanism of Action

The mechanism of action of N-methyl-N-nitroso-4-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

  • N-methyl-4-(trifluoromethyl)aniline
  • N-nitroso-4-(trifluoromethyl)aniline
  • 4-(trifluoromethyl)aniline

Comparison: N-methyl-N-nitroso-4-(trifluoromethyl)aniline is unique due to the presence of both a nitroso group and a trifluoromethyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitroso group provides reactive sites for chemical transformations .

Properties

CAS No.

91385-14-7

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

N-methyl-N-[4-(trifluoromethyl)phenyl]nitrous amide

InChI

InChI=1S/C8H7F3N2O/c1-13(12-14)7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3

InChI Key

KONRJMMMSSPBOD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(F)(F)F)N=O

Purity

95

Origin of Product

United States

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